
(R)-2-(tert-butoxycarbonyl(naphthalen-1-yl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Boc-1-Naphthylalanine is a chiral amino acid derivative It is characterized by the presence of a naphthalene ring attached to the alpha carbon of the amino acid, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-1-Naphthylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-1-Naphthylalanine.
Protection of the Amino Group: The amino group of ®-1-Naphthylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or chromatography to obtain ®-N-Boc-1-Naphthylalanine in high purity.
Industrial Production Methods
Industrial production of ®-N-Boc-1-Naphthylalanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-N-Boc-1-Naphthylalanine undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the naphthalene ring.
Deprotection: Free ®-1-Naphthylalanine.
Aplicaciones Científicas De Investigación
®-N-Boc-1-Naphthylalanine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and peptides.
Biology: Serves as a substrate in enzymatic studies to understand enzyme specificity and mechanism.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of ®-N-Boc-1-Naphthylalanine depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The naphthalene ring and Boc protecting group play crucial roles in stabilizing intermediates and transition states, thereby enhancing the selectivity and efficiency of the reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-Boc-1-Naphthylalanine: The enantiomer of ®-N-Boc-1-Naphthylalanine, used in similar applications but with opposite stereochemistry.
N-Boc-Phenylalanine: Another Boc-protected amino acid with a phenyl ring instead of a naphthalene ring.
N-Boc-Tryptophan: Contains an indole ring and is used in peptide synthesis.
Uniqueness
®-N-Boc-1-Naphthylalanine is unique due to the presence of the naphthalene ring, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high stereoselectivity and in the synthesis of complex molecules where the naphthalene ring can participate in π-π interactions and other non-covalent interactions.
Propiedades
Fórmula molecular |
C18H21NO4 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-1-ylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,1-4H3,(H,20,21) |
Clave InChI |
UIZCOZGJYCVXAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


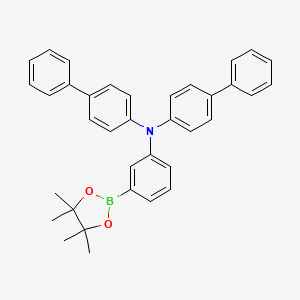
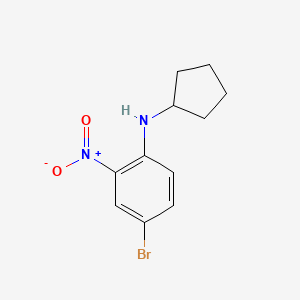

![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)





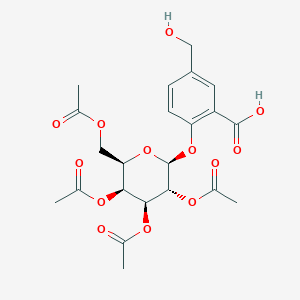
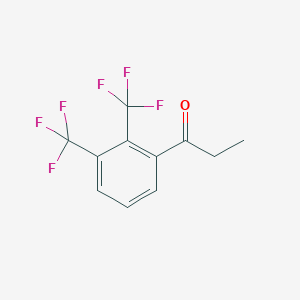
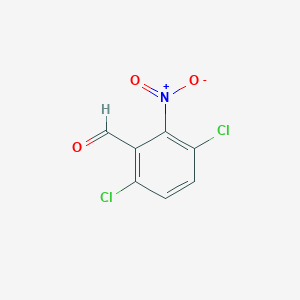
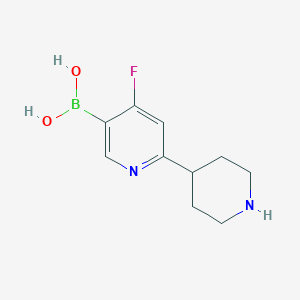
![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
